

A Comparative Guide to Desmethyl Metolazone Certified Reference Materials and Standards

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Compound of Interest

Compound Name: Desmethyl metolazone

Cat. No.: B580100

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For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) and standards are the bedrock of quality control, ensuring the identity, purity, and potency of pharmaceutical products. This guide provides a comprehensive comparison of **Desmethyl metolazone** CRMs, detailing their specifications, analytical methodologies for their use, and the metabolic context of this important impurity.

Desmethyl metolazone is a specified impurity of Metolazone, a diuretic and antihypertensive agent.^[1] Its accurate quantification is crucial for ensuring the safety and efficacy of Metolazone drug products. This guide is intended to assist in the selection and application of the most suitable **Desmethyl metolazone** certified reference material for your analytical needs.

Comparison of Desmethyl Metolazone Certified Reference Materials

The selection of a suitable CRM is a critical step in any analytical workflow. While the availability of specific CRMs may vary, the following table provides a comparison of typical specifications offered by different suppliers. This information is generally found on the Certificate of Analysis (CoA) provided with the reference material.

Table 1: Comparison of Typical Specifications for **Desmethyl Metolazone** Certified Reference Materials

Parameter	Supplier A (e.g., LGC Standards)	Supplier B (e.g., MedKoo Biosciences)	Supplier C (e.g., USP)
Product Name	Desmethyl Metolazone	Desmethyl metolazone	Metolazone Related Compound C (Desmethyl metolazone)
CAS Number	28524-40-5	28524-40-5	28524-40-5
Molecular Formula	C ₁₅ H ₁₄ ClN ₃ O ₃ S	C ₁₅ H ₁₄ ClN ₃ O ₃ S	C ₁₅ H ₁₄ ClN ₃ O ₃ S
Molecular Weight	351.81	351.80	351.81
Certified Purity (as is)	≥98.0%	>98%	Assay ~99.5% (as is basis)
Uncertainty	Provided on CoA	Not specified	Provided on CoA
Format	Neat solid	Solid powder	Neat solid
Storage Condition	2-8°C	0 - 4°C for short term, -20°C for long term	Controlled room temperature
Certificate of Analysis	Comprehensive CoA with analytical data	Available upon request	Comprehensive CoA with analytical data
Traceability	To SI units	Not specified	To USP primary standard

Experimental Protocols: Quantification of Desmethyl Metolazone

A validated analytical method is essential for the accurate quantification of **Desmethyl metolazone** in pharmaceutical samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following is a representative HPLC method based on published literature for the analysis of Metolazone and its impurities.[\[2\]](#)[\[3\]](#)

High-Performance Liquid Chromatography (HPLC) Method

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.2% orthophosphoric acid) in an isocratic or gradient elution mode. A common starting point is a 32:68 (v/v) ratio of acetonitrile to the aqueous buffer.[3]
- Flow Rate: Typically 1.0 to 2.0 mL/min.[3]
- Detection Wavelength: UV detection at approximately 237 nm.
- Injection Volume: 10-20 μ L.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Standard and Sample Preparation

- Standard Solution: Accurately weigh a suitable amount of the **Desmethyl metolazone** CRM and dissolve it in a known volume of a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration. Prepare working standards by diluting the stock solution with the mobile phase to achieve a series of concentrations for calibration.
- Sample Solution: Prepare the drug substance or drug product sample by dissolving it in a suitable solvent and diluting it with the mobile phase to a concentration that falls within the calibration range of the standard solutions.

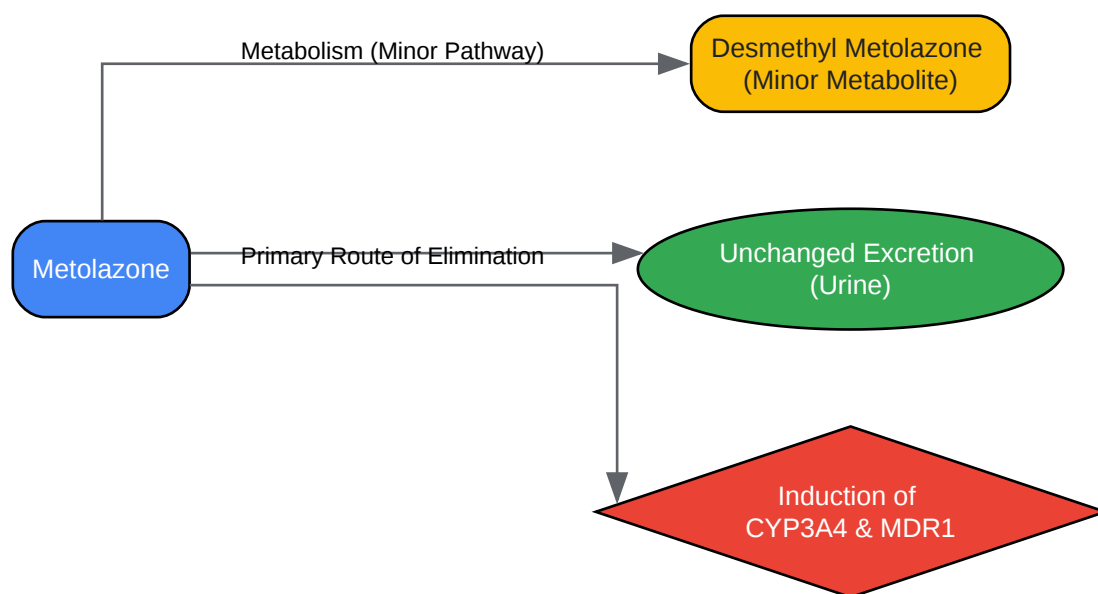
Analysis and Quantification

- Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
- Inject the sample solution and determine the peak area of **Desmethyl metolazone**.

- Calculate the concentration of **Desmethyl metolazone** in the sample using the calibration curve.

Visualizing Key Processes

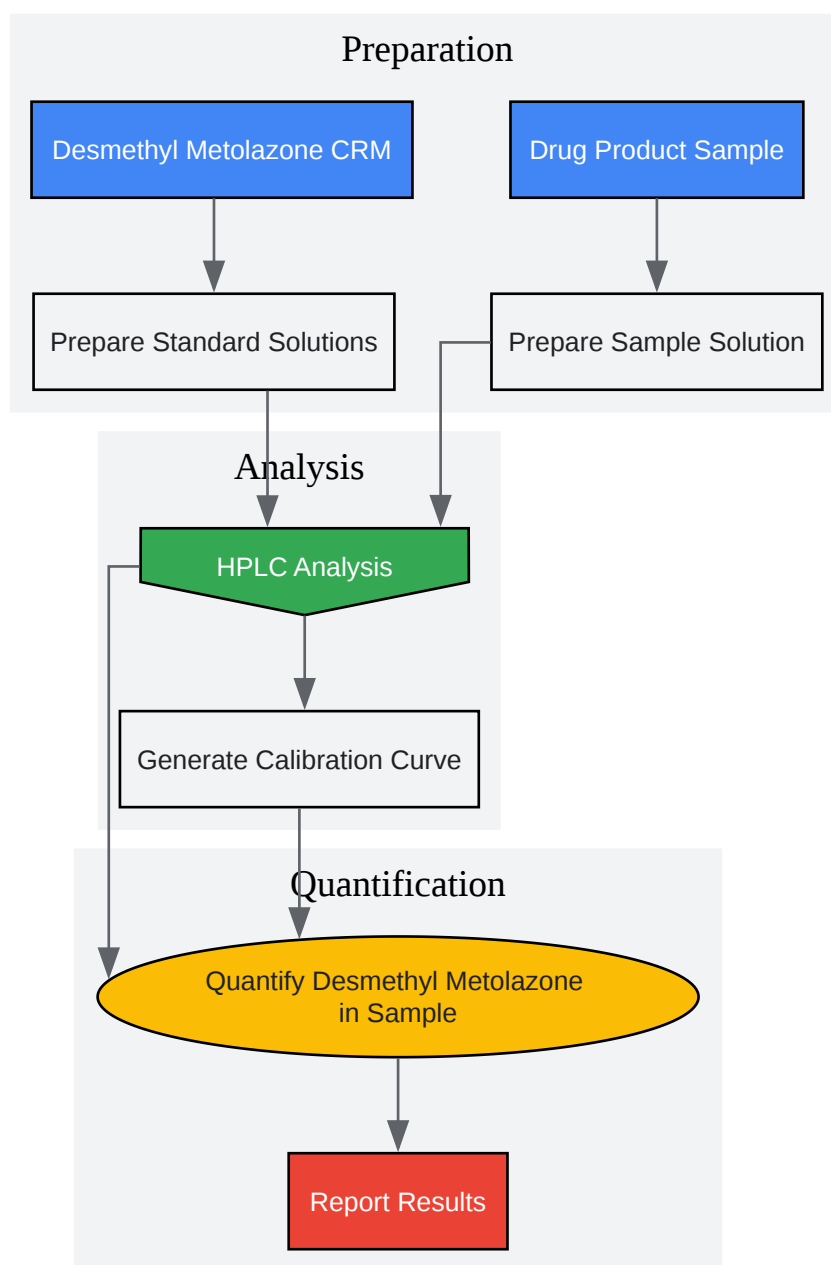
To better understand the context and application of **Desmethyl metolazone** CRMs, the following diagrams illustrate the metabolic pathway of Metolazone and a typical analytical workflow.



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Metabolic pathway of Metolazone.

Metolazone is primarily excreted unchanged in the urine.[4] While metabolism is not the main route of elimination, a minor pathway leads to the formation of **Desmethyl metolazone**.[5] Some studies suggest that Metolazone may induce drug-metabolizing enzymes such as CYP3A4 and the drug transporter MDR1.[6]



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Analytical workflow for impurity quantification.

The analytical workflow for quantifying **DesmethyI metolazone** involves the careful preparation of both the certified reference material and the sample, followed by instrumental analysis and data processing to obtain accurate and reliable results.

By understanding the available certified reference materials and employing validated analytical methods, researchers and drug development professionals can ensure the quality and safety of Metolazone-containing products. The use of high-quality CRMs is fundamental to achieving accurate and reproducible analytical data, which is essential for regulatory compliance and patient safety.

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